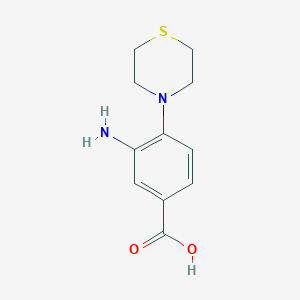

3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Description

Properties

IUPAC Name |

3-amino-4-thiomorpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOQJYLCJLIEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Practical Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

[1]

Executive Summary

-

Target Molecule: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid[1]

-

Core Application: Intermediate for kinase inhibitors, antibacterial agents, and heterocyclic library generation.

-

Key Structural Features: Amphoteric aniline derivative; Thiomorpholine ring (thioether) at the 4-position.

-

Synthesis Strategy: Two-step protocol involving Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Nitro Reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of expensive palladium cross-coupling (Buchwald-Hartwig) by leveraging the high reactivity of ortho-nitro-haloarenes.

-

Step 1 (SNAr): Displacement of a labile fluoride or chloride by thiomorpholine. The ortho-nitro group activates the leaving group, making this reaction facile under mild basic conditions.

-

Step 2 (Reduction): Conversion of the nitro group to an aniline.[2]

-

Critical Consideration: The thiomorpholine sulfur atom is a potential catalyst poison for standard Pd/C hydrogenation. While Pd/C can be used with higher loading, Iron/Ammonium Chloride reduction is recommended as the most robust, scalable, and "sulfur-safe" method.

-

Reaction Scheme

Figure 1: Two-step synthetic route from commercially available 4-fluoro-3-nitrobenzoic acid.[3]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid

This step utilizes the strong electron-withdrawing nature of the nitro and carboxyl groups to facilitate nucleophilic attack.

Reagents:

-

4-Fluoro-3-nitrobenzoic acid (1.0 equiv) [CAS: 453-71-4]

-

Thiomorpholine (1.2 equiv) [CAS: 123-90-0]

-

Potassium Carbonate (K2CO3) (2.5 equiv)

-

Solvent: DMF/Water (9:1 ratio) or Acetonitrile

Protocol:

-

Setup: Charge a round-bottom flask with 4-Fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol) and K2CO3 (18.6 g, 135 mmol).

-

Solvation: Add DMF (100 mL) and Water (10 mL). Stir until a suspension forms.

-

Note: The addition of water improves the solubility of the inorganic base and accelerates the reaction.

-

-

Addition: Add Thiomorpholine (6.7 g, 6.6 mL, 65 mmol) dropwise over 10 minutes.

-

Observation: An exotherm may occur; maintain temperature < 40°C during addition.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[4] The starting material should be consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into Ice-Water (500 mL) containing 1N HCl (approx. 150 mL) to adjust pH to ~3–4.

-

Critical: The product is a carboxylic acid; it will precipitate under acidic conditions.

-

-

Isolation: Filter the yellow precipitate. Wash the cake thoroughly with water (3 x 50 mL) to remove DMF and excess thiomorpholine.

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: 85–92%

-

Appearance: Yellow solid.

-

Step 2: Reduction to 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Choice of Method: While catalytic hydrogenation (H2, Pd/C) is standard, the thioether in thiomorpholine can poison Palladium catalysts, leading to stalled reactions or requiring high catalyst loading. Iron/Ammonium Chloride is the preferred "rugged" method for this substrate.

Reagents:

-

3-Nitro-4-(thiomorpholin-4-yl)benzoic acid (Intermediate from Step 1)

-

Iron Powder (Fe) (5.0 equiv) – Use reduced iron powder, <325 mesh

-

Ammonium Chloride (NH4Cl) (5.0 equiv)

-

Solvent: Ethanol / Water (3:1)

Protocol:

-

Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the Nitro intermediate (10.0 g, 37 mmol) in Ethanol (150 mL) and Water (50 mL).

-

Activation: Add Ammonium Chloride (10.0 g, 185 mmol) and heat the mixture to 60°C.

-

Reduction: Add Iron Powder (10.4 g, 185 mmol) portion-wise over 15 minutes.

-

Safety: Hydrogen gas may evolve; ensure good ventilation.

-

-

Reflux: Increase temperature to vigorous reflux (~80°C) and stir for 2–4 hours.

-

Monitoring: The bright yellow color of the nitro compound should fade to a pale beige/brown suspension.

-

-

Hot Filtration:

-

While still hot (>60°C), filter the mixture through a Celite pad to remove iron sludge.

-

Wash the Celite pad with hot Ethanol (50 mL).

-

-

Crystallization/Isolation:

-

Concentrate the filtrate under reduced pressure to remove most ethanol.

-

The product may precipitate from the remaining aqueous layer. If not, adjust pH to the isoelectric point (~pH 6.5) using dilute NaOH or HCl.

-

Cool to 0–5°C for 2 hours.

-

-

Final Filtration: Filter the off-white to pale grey solid, wash with cold water, and dry.

Analytical Characterization Data

Verify the product identity using the following expected parameters.

| Technique | Parameter | Expected Result |

| HPLC Purity | UV @ 254 nm | > 98.0% |

| 1H NMR | DMSO-d6 | δ 12.5 (br s, 1H, COOH), δ 7.2–7.4 (m, 2H, Ar-H), δ 6.8 (d, 1H, Ar-H), δ 4.8 (br s, 2H, NH2), δ 3.0 (m, 4H, N-CH2), δ 2.7 (m, 4H, S-CH2). |

| MS (ESI) | [M+H]+ | Calculated: 239.08; Found: 239.1 |

| Appearance | Visual | Off-white to pale grey powder |

Process Safety & Troubleshooting

Workflow Decision Tree

Use this logic to troubleshoot reduction issues or scale-up decisions.

Figure 2: Decision logic for selecting the reduction method for sulfur-containing nitroarenes.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield | Incomplete hydrolysis of ester (if using ester SM) or low nucleophilicity. | Ensure base (K2CO3) is in excess. Add catalytic KI (10 mol%) to accelerate SNAr. |

| Step 2: Stalled Reduction | Catalyst poisoning (if using Pd/C).[5] | Switch to Iron/NH4Cl method. Do not add more Pd/C without filtering first. |

| Step 2: Filtration Difficulties | Colloidal Iron. | Use a specialized filter aid (Celite 545). Ensure filtration is done while hot . |

| Product Color | Oxidation of aniline. | Store product under nitrogen/argon.[6] Add trace sodium metabisulfite during workup if darkening occurs. |

References

- SNAr Methodology:Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted-3-nitrobenzoic acid derivatives." (General reference for fluoro-nitro displacement).

-

Thiomorpholine Reactivity: Wang, L. J., et al. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." Acta Crystallographica Section E, 2012. Link

-

Iron Reduction Protocol: Common Organic Chemistry, "Nitro Reduction using Iron and Ammonium Chloride." Link

- Catalyst Poisoning: Maxted, E. B. "The Poisoning of Metallic Catalysts." Advances in Catalysis, Vol 3, 1951.

Sources

- 1. 3-amino-4-(thiomorpholin-4-yl)benzoic acid | 1184536-64-8 [chemicalbook.com]

- 2. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation and Characterization of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

[1]

Executive Summary

The compound 3-Amino-4-(thiomorpholin-4-yl)benzoic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents where the 3-amino-benzoic acid motif serves as a hinge-binder or solubilizing group.[1]

This technical guide provides a rigorous framework for the structural elucidation of this molecule. Unlike standard reports, this document focuses on the causality of spectral features , integrating synthetic logic with advanced spectroscopic techniques (NMR, MS, IR) to establish a self-validating identity protocol. We address the specific challenge of differentiating regioisomers and detecting oxidative impurities inherent to the thiomorpholine moiety.

Synthetic Context & Impurity Logic[1]

To accurately elucidate the structure, one must understand the genesis of the molecule. The most robust synthetic route involves a Nucleophilic Aromatic Substitution (

Primary Synthetic Pathway

-

Precursor: 4-Fluoro-3-nitrobenzoic acid.[1]

-

Step 1 (

): Displacement of the fluorine atom by thiomorpholine. The nitro group ortho to the fluorine activates the ring, ensuring regioselectivity at the 4-position. -

Step 2 (Reduction): Catalytic hydrogenation (Pd/C,

) or chemical reduction (Fe/HCl) converts the nitro group to the amine.

Critical Impurity Profiling

-

Regioisomerism: If the starting material contains 3-fluoro-4-nitrobenzoic acid, the resulting product will be 4-amino-3-(thiomorpholin-4-yl)benzoic acid .[1] Distinguishing these isomers requires analysis of aromatic coupling constants (

-values).[1] -

S-Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O) .[1] These appear as distinct peaks in HPLC and shifted signals in NMR.

Figure 1: Synthetic pathway and origin of critical impurities.[1] The S_NAr mechanism ensures the thiomorpholine is para to the carboxylic acid, but starting material purity is paramount.

Spectroscopic Elucidation

Mass Spectrometry (MS) Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the first confirmation of elemental composition.[1]

| Ion Type | m/z (Theoretical) | Structural Assignment | Mechanism |

| 239.0854 | Protonated Molecular Ion | Base peak | |

| 222.082 | Loss of OH | Carboxylic acid fragmentation | |

| 193.080 | Loss of HCOOH | Decarboxylation | |

| 165.050 | Loss of | Thiomorpholine ring cleavage (Retro-Diels-Alder like) |

Diagnostic Note: The presence of the sulfur atom gives a distinctive

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing regiochemistry. The data below assumes DMSO-

1H NMR (Proton) Assignment

The aromatic region displays an ABX system (or more accurately, a 1,2,4-trisubstituted benzene pattern).[1]

-

12.0 - 13.0 ppm (Broad s, 1H): Carboxylic acid

-

7.35 ppm (d,

-

7.25 ppm (dd,

-

6.95 ppm (d,

-

Logic: Ortho to the thiomorpholine nitrogen (strongly donating/shielding). This proton will be the most upfield aromatic signal.

-

-

5.00 - 5.50 ppm (Broad s, 2H,

-

Logic: Exchangeable protons. Chemical shift varies with concentration and water content.

-

-

3.05 - 3.15 ppm (m, 4H, N-CH2):

-

Logic: Protons alpha to the Nitrogen in the thiomorpholine ring.

-

-

2.65 - 2.75 ppm (m, 4H, S-CH2):

-

Logic: Protons alpha to the Sulfur. Sulfur is less electronegative than nitrogen, so these appear upfield relative to the N-CH2 protons.

-

13C NMR Assignment

-

Carbonyl (C=O): ~168 ppm.[1]

-

Aromatic C-N (C-4): ~145 ppm (Deshielded by N).[1]

-

Aromatic C-NH2 (C-3): ~140 ppm.[1]

-

Thiomorpholine N-C: ~52 ppm.

-

Thiomorpholine S-C: ~27 ppm.

Figure 2: NMR Connectivity Map. Blue arrows indicate Nuclear Overhauser Effect (NOE) correlations used to confirm regiochemistry (e.g., Thiomorpholine proximity to H-5).[1]

Analytical Protocol (Standard Operating Procedure)

To ensure reproducibility and data integrity (Trustworthiness), the following protocol should be used for characterization.

Sample Preparation

-

Solvent: DMSO-

(99.9% D) is preferred over -

Concentration: 10-15 mg in 0.6 mL solvent for clear 13C acquisition.

-

Handling: Avoid heating >40°C during dissolution to prevent S-oxidation.[1]

HPLC Method for Purity & Impurities

Since the thiomorpholine ring is UV-active but lacks strong chromophores compared to the benzene ring, detection at 254 nm is standard.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Critical Resolution: Ensure separation between the Parent (RT ~6 min) and S-Oxide (RT ~4 min, more polar).

Infrared (IR) Spectroscopy

Key diagnostic bands for rapid ID:

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for

mechanisms). [1] -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for NMR shift prediction rules). [1]

-

PubChem Database. (2023). Compound Summary for Benzoic acid derivatives. National Library of Medicine. [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Online resource for coupling constant analysis). [Link][1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [1]

A Predictive Spectroscopic and Structural Analysis Guide for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Introduction: The Rationale for Spectroscopic Characterization

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a substituted aromatic carboxylic acid containing both a primary amine and a tertiary amine within a thiomorpholine ring. Such structures are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological properties associated with these functional groups. Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any further biological or chemical investigation.

This guide provides a comprehensive walkthrough of the essential spectroscopic techniques required to elucidate and confirm the structure of this molecule. We will not only present the predicted spectral data but also delve into the causality behind the experimental design and the logic of spectral interpretation, empowering researchers to apply these principles to their own novel compounds.

The core structure for our analysis is:

Caption: Standard workflow for preparing a high-quality NMR sample.

Causality in Protocol Design:

-

Choice of Solvent: DMSO-d₆ is selected as the predicted solvent due to the molecule's polarity and the presence of exchangeable protons (NH₂ and COOH). These protons are often visible in DMSO, whereas they might exchange too rapidly in other solvents like CDCl₃ or D₂O.

-

Concentration: A higher concentration is specified for ¹³C NMR because the natural abundance of the ¹³C isotope is low (~1.1%), requiring more sample to achieve a good signal-to-noise ratio within a reasonable time. [1]* Filtration: Solid particulates in the sample disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks (poor shimming). Filtering is a critical, self-validating step to ensure high-quality data. [2]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The prediction of chemical shifts (δ) is based on the principle of shielding and deshielding effects from adjacent functional groups and aromatic ring currents. [3]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale & Field Insights |

|---|---|---|---|---|

| ~12.5 | broad singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. [3]Its presence is highly dependent on solvent and concentration. |

| ~7.65 | doublet | 1H | Ar-H (H-2) | This proton is ortho to the electron-withdrawing COOH group, causing significant deshielding. It will likely show coupling to H-6. |

| ~7.10 | doublet | 1H | Ar-H (H-6) | This proton is ortho to the COOH group and meta to the NH₂ group. It will be deshielded, but less so than H-2. |

| ~6.85 | doublet of doublets | 1H | Ar-H (H-5) | This proton is ortho to the electron-donating NH₂ group and meta to the thiomorpholine, resulting in a more upfield (shielded) shift. |

| ~5.30 | broad singlet | 2H | NH₂ | The chemical shift of amine protons can vary significantly. In DMSO, they are often observable as a broad peak. [4] |

| ~3.40 | triplet | 4H | N-CH₂ (Thiomorpholine) | Protons on carbons adjacent to the nitrogen atom are deshielded. The triplet pattern arises from coupling to the adjacent -CH₂-S- protons. [5][6] |

| ~2.70 | triplet | 4H | S-CH₂ (Thiomorpholine) | Protons on carbons adjacent to the less electronegative sulfur atom are more shielded (upfield) compared to those next to nitrogen. [5][6]|

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

¹³C NMR chemical shifts are highly sensitive to the electronic environment, providing a map of the carbon skeleton. Predictions are based on established substituent effects. [7][8]

| Predicted Shift (δ, ppm) | Assignment (Carbon) | Rationale & Field Insights |

|---|---|---|

| ~168 | C=O (COOH) | The carbonyl carbon of a carboxylic acid is strongly deshielded and typically appears in this downfield region. |

| ~150 | C-NH₂ | The aromatic carbon directly attached to the electron-donating amino group is significantly shielded relative to an unsubstituted benzene ring but deshielded by its aromatic nature. |

| ~145 | C-N (Thiomorpholine) | The aromatic carbon attached to the thiomorpholine nitrogen is deshielded. |

| ~132 | C-COOH | The aromatic carbon bearing the carboxylic acid group is deshielded. |

| ~125 | Ar-CH (C-6) | Aromatic CH carbon. |

| ~118 | Ar-CH (C-2) | Aromatic CH carbon. |

| ~115 | Ar-CH (C-5) | Aromatic CH carbon, shielded by the ortho amino group. |

| ~50 | N-CH₂ (Thiomorpholine) | Carbons adjacent to nitrogen are deshielded and appear in this region. [5] |

| ~26 | S-CH₂ (Thiomorpholine) | Carbons adjacent to sulfur are more shielded (upfield) than those next to nitrogen. [5]|

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Experimental Protocol: KBr Pellet Preparation

For solid samples, the KBr pellet method is a standard technique that ensures a uniform, transparent matrix for analysis. [9]

Caption: Standard procedure for preparing a KBr pellet for FTIR analysis.

Causality in Protocol Design:

-

KBr Matrix: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic quality that allows it to form a clear disc under pressure. [9]* Grinding: The sample must be ground to a fine powder with the KBr to minimize scattering of the IR beam, which would result in a noisy and sloping baseline. [10]* Pressure: High pressure is required to cause the KBr to flow and encapsulate the sample particles, creating a solid solution that is transparent to the IR beam. [11]

Predicted IR Absorption Bands

The presence of O-H, N-H, C=O, and aromatic rings will give this molecule a highly characteristic IR spectrum. [12][13] | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | A primary amine typically shows two distinct peaks in this region, which is a key diagnostic feature. [4]| | 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (COOH) | This extremely broad absorption is due to strong hydrogen bonding and is a hallmark of a carboxylic acid, often overlapping the C-H stretches. [14]| | 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring | These stretches appear just above 3000 cm⁻¹. | | 2950 - 2850 | Weak-Medium | C-H Stretch | Aliphatic (Thiomorpholine) | These stretches for sp³ C-H bonds appear just below 3000 cm⁻¹. [15]| | ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (COOH) | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. | | ~1620 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring itself. | | 1640 - 1560 | Medium | N-H Bend | Primary Amine (NH₂) | This bending vibration provides secondary confirmation of the primary amine. [4]| | 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine | The C-N stretch in aromatic amines is typically strong and found in this region. [4]| | ~1300 | Medium | C-O Stretch | Carboxylic Acid | This band, coupled with the O-H and C=O stretches, confirms the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure. For a molecule like this, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal to preserve the molecular ion. [16][17]

Experimental Protocol: ESI-MS

Caption: A typical workflow for sample analysis by ESI-MS.

Causality in Protocol Design:

-

Soft Ionization (ESI): Techniques like Electron Impact (EI) would cause extensive fragmentation, likely preventing the observation of the molecular ion. ESI is a soft technique that transfers pre-existing ions from solution to the gas phase, making it ideal for polar, non-volatile molecules. [18][19]* Acidification: In positive ion mode, adding a small amount of acid (like formic acid) ensures the analyte is protonated in solution, leading to a much stronger signal for the [M+H]⁺ ion. [20]

Predicted Mass Spectrum (ESI, Positive Mode)

The molecular formula is C₁₁H₁₄N₂O₂S. The exact monoisotopic mass is 238.0776 Da.

| Predicted m/z | Ion Assignment | Rationale & Interpretation |

| 239.0854 | [M+H]⁺ | Molecular Ion Peak. This is the protonated parent molecule. Its observation confirms the molecular weight of the compound. ESI typically produces the [M+H]⁺ ion. [18] |

| 221.0749 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway. |

| 194.0929 | [M+H - COOH]⁺ | Loss of the entire carboxyl group (45 Da) is a plausible fragmentation. |

| 136.0769 | [C₇H₈N₂O]⁺ | This could represent a fragment from the cleavage of the C-N bond connecting the thiomorpholine ring to the aromatic ring. |

The Nitrogen Rule: The molecular weight of the compound (238 Da) is even. The molecule contains two nitrogen atoms. This is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. [21]

Conclusion

This guide provides a predictive but comprehensive spectroscopic profile for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid. By understanding the expected NMR shifts, IR bands, and mass spectral peaks, researchers can more efficiently and confidently confirm the synthesis and purity of this target molecule. The detailed protocols and the causal explanations behind them serve as a blueprint for the rigorous characterization of novel chemical entities, upholding the highest standards of scientific integrity.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules. Retrieved from [Link]

-

Silva, P. J. (2000, June 24). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Taylor & Francis. (2019, June 2). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Shimadzu. (n.d.). The ABCs of Measurement Methods: KBr Pellet Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Ho, C. Y., & Williams, M. C. (2012, February 1). Electrospray Ionization for Mass Spectrometry. LCGC International. Retrieved from [Link]

-

University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

Sources

- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. shimadzu.com [shimadzu.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Interpreting IR Spectra [chemistrysteps.com]

- 16. biorbyt.com [biorbyt.com]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Technical Whitepaper: 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8 ) is a critical heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates. Characterized by a benzoic acid core substituted with an amino group at the meta position and a thiomorpholine ring at the para position, this scaffold serves as a strategic bioisostere to the more common morpholine analogues. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability during the lead optimization phase of drug discovery.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthetic workflow, structural characterization protocols, and its role in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 3-Amino-4-(thiomorpholin-4-yl)benzoic acid |

| CAS Registry Number | 1184536-64-8 |

| Molecular Formula | C₁₁H₁₄N₂O₂S |

| Molecular Weight | 238.31 g/mol |

| SMILES | NC1=CC(C(O)=O)=CC=C1N2CCSCC2 |

| InChIKey | HTDMMZILJVIOAE-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~1.3 - 1.6 (More lipophilic than morpholine analog) |

| pKa (Acid) | ~4.0 (Carboxylic acid) |

| pKa (Base) | ~3.5 (Aniline) |

Synthetic Methodology

The synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid typically follows a two-step sequence starting from commercially available 3-nitro-4-fluorobenzoic acid . This route is preferred for its high regioselectivity and scalability.

Reaction Pathway Diagram

Figure 1: Two-step synthetic pathway via Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.[1][2]

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (SnAr)

-

Reagents: 3-Nitro-4-fluorobenzoic acid (1.0 eq), Thiomorpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Dissolve 3-nitro-4-fluorobenzoic acid in DMF under nitrogen atmosphere.

-

Add K₂CO₃ followed by the dropwise addition of thiomorpholine.

-

Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Workup: Cool to room temperature and pour into ice-water. Acidify to pH 3–4 with 1N HCl to precipitate the intermediate (3-nitro-4-thiomorpholinobenzoic acid). Filter and dry.

-

Step 2: Nitro Reduction

-

Reagents: Intermediate from Step 1, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).

-

Solvent: Methanol or Ethanol.[3]

-

Procedure:

-

Suspend the nitro-intermediate in methanol.[3]

-

Add catalytic Pd/C (10% w/w).

-

Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 2–12 hours.

-

Alternative: For larger scales or halogen-sensitive substrates, use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O at reflux.

-

Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

-

Structural Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following analytical parameters.

1. Proton NMR (¹H-NMR) – 400 MHz, DMSO-d₆

-

Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (may be invisible if exchanged).

-

Aromatic Ring (3 protons):

-

H-2 (d): Doublet at ~δ 7.3–7.4 ppm (meta coupling).

-

H-6 (dd): Doublet of doublets at ~δ 7.1–7.2 ppm.

-

H-5 (d): Doublet at ~δ 6.9–7.0 ppm (ortho to thiomorpholine).

-

-

Amino Group (-NH₂): Broad singlet at ~δ 4.5–5.5 ppm (exchangeable with D₂O).

-

Thiomorpholine Ring (8 protons):

-

N-CH₂: Multiplet or triplet at ~δ 3.0–3.2 ppm (4H).

-

S-CH₂: Multiplet or triplet at ~δ 2.6–2.8 ppm (4H).

-

2. Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Target Ion [M+H]⁺: 239.1 m/z.

-

Fragment Ions: Loss of COOH (-45) or fragmentation of the thiomorpholine ring may be observed at higher collision energies.

Medicinal Chemistry Applications

This compound is not merely an intermediate; it is a scaffold modifier . In drug development, replacing a morpholine ring with a thiomorpholine ring (O → S substitution) is a classic bioisosteric replacement strategy.

Strategic Advantages

-

Lipophilicity Tuning: The sulfur atom is less electronegative and more lipophilic than oxygen. This substitution increases the LogP, potentially improving blood-brain barrier (BBB) penetration or passive membrane permeability.

-

Metabolic Soft Spot: The sulfur atom in the thiomorpholine ring is susceptible to oxidation (forming sulfoxides or sulfones) by CYP450 enzymes. This can be used deliberately to create a "soft drug" that is cleared rapidly, or it may require blocking if metabolic stability is the goal.

-

Kinase Inhibitor Design: The 3-amino-benzoic acid motif serves as a "hinge-binder" or an exit vector in the ATP-binding pocket of kinases (e.g., EGFR, FLT3). The amino group can form hydrogen bonds with the hinge region, while the thiomorpholine extends into the solvent-exposed area.

Workflow: Scaffold Utilization

Figure 2: Decision workflow for utilizing the thiomorpholine scaffold in Lead Optimization.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the thiomorpholine sulfur can oxidize to sulfoxide if exposed to air/light.

-

Solubility: Soluble in DMSO, DMF, and dilute aqueous acid. Sparingly soluble in water and ethanol.

-

Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

-

MDFCW Chemical Database. (2024). Product Analysis: 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid (CAS 1184536-64-8). Retrieved from

-

ChemicalBook. (2024). 3-amino-4-(thiomorpholin-4-yl)benzoic acid Properties and CAS Registry. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzoic acids. Retrieved from

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for O->S bioisosterism).

Sources

Structural Architecture & Synthetic Utility of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

Executive Summary

In the landscape of modern drug discovery, the 3-Amino-4-(thiomorpholin-4-yl)benzoic acid scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly kinases and G-protein-coupled receptors (GPCRs).

This guide dissects the IUPAC nomenclature, synthetic pathways, and physicochemical rationale for deploying this scaffold. Unlike its morpholine analogue, the thiomorpholine moiety introduces unique lipophilicity (LogP) modulation and metabolic "soft spots" (sulfur oxidation) that are critical for optimizing pharmacokinetics (PK) in lead optimization.

Nomenclature & Structural Logic

IUPAC Deconstruction

The systematic name 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is derived through a strict hierarchy of functional group priorities as defined by the IUPAC Blue Book.

-

Principal Functional Group: Carboxylic acid (-COOH). This dictates the suffix "benzoic acid" and assigns the carboxyl carbon as position C-1 (or the attached ring carbon as C-1, depending on the nomenclature convention used; for benzoic acid, the ring carbon attached to COOH is C-1).

-

Substituents:

-

Numbering Logic: The benzene ring is numbered to give the lowest locants to substituents. Starting from C-1 (COOH), the path 1

2 -

Alphabetization: "Amino" precedes "Thiomorpholin" alphabetically, confirming the citation order.

Structural Visualization

The following diagram illustrates the numbering priority and the steric arrangement of the scaffold.

Figure 1: Structural decomposition of the target molecule, highlighting the functional group hierarchy and spatial arrangement.

Physicochemical Rationale: The Thiomorpholine Advantage

Why choose thiomorpholine over the ubiquitous morpholine? The substitution of Oxygen (O) with Sulfur (S) fundamentally alters the molecular properties.

| Property | Morpholine Analogue | Thiomorpholine Analogue | Impact on Drug Design |

| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, more diffusable electron cloud. |

| LogP (Lipophilicity) | Lower (More Polar) | Higher (+0.5 to +1.0 log units) | Thiomorpholine increases permeability across the blood-brain barrier (BBB). |

| H-Bonding | Strong H-bond Acceptor | Weak H-bond Acceptor | Reduces non-specific binding; alters solvation shell. |

| Metabolism | Stable | Oxidizable (Sulfoxide/Sulfone) | Provides a "metabolic handle" to tune clearance (Cl_int). |

Expert Insight: In kinase inhibitor design, replacing a morpholine hinge-binder with thiomorpholine can rescue compounds with poor cellular permeability without significantly altering the steric footprint in the ATP-binding pocket.

Synthetic Protocol

Since 3-Amino-4-(thiomorpholin-4-yl)benzoic acid is not a standard catalog reagent, it must be synthesized. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The target is disconnected at the C4-N bond (thiomorpholine insertion) and the nitro group (precursor to amine).

Step-by-Step Methodology

Reagents:

-

Starting Material: 4-Fluoro-3-nitrobenzoic acid (CAS: 403-21-4)

-

Nucleophile: Thiomorpholine (CAS: 123-90-0)

-

Base: DIPEA (N,N-Diisopropylethylamine) or

-

Solvent: DMF or DMSO (for

); Ethanol/Water (for reduction) -

Reductant: Iron powder/NH4Cl or

(Pd/C)

Step 1:

Coupling

-

Dissolution: Dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in DMF (5 vol).

-

Addition: Add DIPEA (2.5 eq) followed by thiomorpholine (1.1 eq).

-

Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the fluoro-starting material and formation of 4-(thiomorpholin-4-yl)-3-nitrobenzoic acid .

-

Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter and dry.[3]

Step 2: Nitro Reduction

-

Suspension: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (3:1).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

-

Reflux: Heat to reflux (80°C) for 2 hours. The yellow color will fade to a pale brown/off-white.

-

Purification: Filter hot through Celite to remove iron residues. Acidify filtrate with dilute HCl to precipitate the zwitterionic product or concentrate to obtain the crude solid.

Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway from commercially available fluoronitrobenzoic acid.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

Proton NMR ( H-NMR, DMSO- )

-

Carboxylic Acid: Broad singlet at

12.0–13.0 ppm (often invisible if exchanged). -

Aromatic Region:

-

H-2 (Ortho to COOH/NH2): Doublet (~

7.3–7.4 ppm). -

H-6 (Ortho to COOH): Doublet of doublets (~

7.1–7.2 ppm). -

H-5 (Ortho to Thiomorpholine): Doublet (~

6.9–7.0 ppm). -

Note: The shift of H-5 upfield compared to the nitro-precursor confirms the reduction to the amino group.

-

-

Thiomorpholine Ring:

-

: Multiplet/Triplet at

-

: Multiplet/Triplet at

-

: Multiplet/Triplet at

Mass Spectrometry (LC-MS)

-

Molecular Formula:

[4] -

Exact Mass: 238.08

-

Observed Ion:

-

Fragmentation Pattern: Loss of COOH (M-45) or cleavage of the thiomorpholine ring is common in high-energy collisions.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[5] [Link]

-

Thiomorpholine Bioisosterism: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

-

Synthesis of 4-substituted-3-aminobenzoic acids: Gao, M., et al. (2010). Synthesis and SAR of thiazolidinedione derivatives as PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5039-5043. (Protocol adaptation for SNAr/Reduction). [Link]

-

Thiomorpholine Properties: Steiner, A., et al. (2022).[5][6] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence.[5][6] Organic Process Research & Development. [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 4. PubChemLite - 5-amino-2-(thiomorpholin-4-yl)benzoic acid (C11H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

Discovery and origin of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid (CAS 1184536-64-8).

A Strategic Bioisostere for Kinase Inhibitor Optimization

Executive Summary

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a specialized heterocyclic building block used primarily in the optimization phase of drug discovery. It serves as a bioisostere for the widely used 3-amino-4-morpholinobenzoic acid scaffold (found in EGFR inhibitors like Gefitinib).

By replacing the morpholine oxygen with sulfur, this compound allows medicinal chemists to modulate lipophilicity (LogP) , metabolic stability , and hydrogen bond acceptor capability without altering the core binding geometry of the pharmacophore. It is a critical tool for "scaffold hopping" in the development of Tyrosine Kinase Inhibitors (TKIs) and next-generation antibacterials.

Chemical Identity & Structural Significance[1][2][3]

| Property | Data |

| Chemical Name | 3-Amino-4-(thiomorpholin-4-yl)benzoic acid |

| CAS Number | 1184536-64-8 |

| Molecular Formula | C₁₁H₁₄N₂O₂S |

| Molecular Weight | 238.31 g/mol |

| Core Scaffold | Anthranilic Acid (2-aminobenzoic acid) derivative |

| Key Pharmacophore | 4-Thiomorpholine ring (Lipophilic modulator) |

Pharmacophore Analysis: The "Sulfur Switch"

The transition from a morpholine to a thiomorpholine ring is a deliberate strategic choice in Lead Optimization:

-

Lipophilicity Modulation: The sulfur atom is less electronegative and more lipophilic than oxygen. This increases the cLogP of the final drug molecule, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic "Soft Spot" Management: Unlike the metabolically inert ether oxygen in morpholine, the sulfide sulfur in thiomorpholine can be oxidized in vivo to a sulfoxide (S=O) or sulfone (O=S=O). This provides a "metabolic handle" to tune the half-life (

) and clearance of the drug. -

Electronic Effects: The thiomorpholine nitrogen is less basic than the morpholine nitrogen due to the different inductive effects of S vs. O, altering the pKa and solubility profile.

Synthetic Origins & Evolution

The synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid follows a classic Nucleophilic Aromatic Substitution (

Detailed Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Install the thiomorpholine ring at the 4-position.

-

Precursor: 4-Fluoro-3-nitrobenzoic acid (or 4-Chloro-3-nitrobenzoic acid).

-

Reagent: Thiomorpholine (1.1 equiv).[1]

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

). -

Solvent: DMF or Ethanol/Water mixtures.

-

Conditions: 60–80°C for 4–6 hours.

-

Mechanism: The strong electron-withdrawing nitro group at the ortho position activates the halogen for displacement by the secondary amine (thiomorpholine).

Step 2: Nitro Group Reduction

Objective: Convert the nitro group to the primary aniline (amino group).

-

Reagents: Hydrogen gas (

) with Palladium on Carbon (Pd/C) OR Iron powder (Fe) with Ammonium Chloride ( -

Solvent: Methanol or Ethanol.[2]

-

Conditions: Room temperature (catalytic hydrogenation) or Reflux (Fe reduction).

-

Chemo-selectivity Note: Catalytic hydrogenation must be monitored carefully to avoid poisoning the Pd catalyst with the sulfur atom of the thiomorpholine. Therefore, Iron/Ammonium Chloride reduction is often the preferred, robust method for sulfur-containing molecules.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the decision logic used by medicinal chemists when selecting this scaffold.

Caption: Figure 1. Synthesis pathway via S_NAr and Nitro reduction, linking to SAR optimization decisions.

Therapeutic Utility & Applications

This building block is not a drug itself but a "privileged structure" used to synthesize libraries of bioactive compounds.

A. Kinase Inhibitors (EGFR / BTK)

In the design of covalent inhibitors (like Afatinib or Osimertinib analogs), the aniline nitrogen at position 3 is often acylated with an acrylamide group (Michael acceptor) to form a covalent bond with a cysteine residue in the kinase ATP-binding pocket.

-

Role: The thiomorpholine ring extends into the solvent-exposed region of the kinase, modulating solubility.

-

Advantage: Thiomorpholine analogs often show different selectivity profiles against wild-type vs. mutant kinases (e.g., T790M mutation in EGFR).

B. Antibacterial Agents

Thiomorpholine analogs of Linezolid (an oxazolidinone antibiotic) have been explored. The benzoic acid moiety serves as a linker to attach the pharmacophore to other binding elements (e.g., DNA gyrase inhibitors).

C. Metabolic Probes

Researchers use the thiomorpholine moiety to study metabolic pathways.[1] By administering the thiomorpholine drug and monitoring the ratio of sulfoxide/sulfone metabolites, scientists can map the activity of Cytochrome P450 and Flavin-containing Monooxygenases (FMOs).

References

-

ChemicalBook. (n.d.). 3-amino-4-(thiomorpholin-4-yl)benzoic acid Properties and CAS 1184536-64-8. Retrieved from

-

Kumari, S., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from

-

National Institutes of Health (NIH). (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for thiomorpholine/morpholine swap).

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure for this specific compound, this document serves as a detailed roadmap, outlining the necessary experimental and computational methodologies for its complete solid-state characterization. By leveraging established protocols and drawing parallels with structurally similar compounds, this guide offers field-proven insights into synthesis, crystallization, single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopic characterization. The causality behind experimental choices is explained to empower researchers in designing and executing a self-validating system of analysis. This whitepaper is designed to be a practical resource for scientists engaged in the solid-state chemistry of small organic molecules, providing both the "how" and the "why" behind a thorough crystal structure elucidation.

Introduction: The Significance of Solid-State Characterization

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's physical and chemical properties. For an active pharmaceutical ingredient (API), understanding the crystal structure is paramount as it influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of comprehensive solid-state characterization.

3-Amino-4-(thiomorpholin-4-yl)benzoic acid, with its combination of a flexible thiomorpholine ring, a rigid benzoic acid core, and functional groups capable of hydrogen bonding, presents an interesting case for crystallographic study. The interplay of these structural features will govern the intermolecular interactions that define the crystal packing. This guide will walk through the essential steps to determine and analyze this crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for a successful single-crystal X-ray diffraction (SC-XRD) experiment. This begins with the synthesis of pure material and is followed by a systematic approach to crystallization.

Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction. A common precursor, 3-amino-4-fluorobenzoic acid or 3-amino-4-chlorobenzoic acid, can be reacted with thiomorpholine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures and the presence of a base to facilitate the reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-amino-4-halobenzoic acid and 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate) in a minimal amount of DMF.

-

Nucleophilic Addition: Add 1.2 equivalents of thiomorpholine to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-4-(thiomorpholin-4-yl)benzoic acid.

Crystallization Strategies

The goal of crystallization is to allow the molecules to self-assemble into a highly ordered, single crystalline lattice slowly. Various techniques should be explored as the optimal conditions can be unpredictable.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thus gradually increasing the concentration and inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.[1]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).

-

Prepare Saturated Solutions: Prepare near-saturated solutions of the compound in the promising solvents.

-

Apply Crystallization Techniques: Systematically apply the techniques mentioned above. For example, set up vapor diffusion experiments with various solvent/anti-solvent pairs.

-

Patience is Key: Allow the experiments to proceed undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a cryoloop.

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector.

-

Data Collection Parameters: Set the X-ray source (e.g., Mo Kα or Cu Kα radiation), temperature (typically cooled to 100 K to reduce thermal motion), and data collection strategy (e.g., a series of omega and phi scans).

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

Workflow for Structure Solution and Refinement

Caption: Potential hydrogen bonding motifs.

Complementary Analytical Techniques

While SC-XRD provides the definitive crystal structure, other techniques are essential for a comprehensive solid-state characterization and to ensure the bulk material corresponds to the single crystal analyzed.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline powder and provides a "fingerprint" of the crystalline phase. It is crucial for confirming phase purity and for identifying different polymorphs.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder.

-

Data Collection: Place the powder on a sample holder and collect the diffraction pattern over a range of 2θ angles.

-

Data Analysis: Compare the experimental PXRD pattern with the pattern simulated from the SC-XRD data to confirm that the bulk material is the same phase as the single crystal.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and the presence of solvates.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting, crystallization, and other phase transitions.

-

TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound decomposes and to quantify the amount of solvent or water in the crystal lattice.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss.

Spectroscopic Characterization

NMR and FT-IR spectroscopy are used to confirm the molecular structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule. Characteristic vibrational frequencies for the N-H, C=O, and C-S bonds would be expected.

Table 2: Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic-H | 6.5 - 8.0 ppm |

| COOH | 10 - 13 ppm (broad) | |

| NH₂ | 4.0 - 5.5 ppm (broad) | |

| Thiomorpholine-H | 2.5 - 4.0 ppm | |

| ¹³C NMR | Aromatic-C | 110 - 150 ppm |

| C=O | 165 - 175 ppm | |

| FT-IR | N-H stretch | 3300 - 3500 cm⁻¹ |

| C=O stretch | 1680 - 1710 cm⁻¹ | |

| C-S stretch | 600 - 800 cm⁻¹ |

Conclusion

The comprehensive crystal structure analysis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid, as outlined in this guide, is a critical step in its development as a potential pharmaceutical agent. By following a systematic approach that combines synthesis, crystallization, and a suite of analytical techniques, researchers can gain a deep understanding of its solid-state properties. The insights derived from this analysis, from molecular conformation to intermolecular interactions, are invaluable for formulation development, intellectual property protection, and ensuring the quality and performance of the final drug product. This guide provides the necessary framework to achieve these goals with scientific rigor and confidence.

References

- Rigaku. (n.d.). What Is Powder X-ray Diffraction?

- University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from University of York, Department of Chemistry.

- Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from Purdue University College of Engineering.

- DiVA. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.

Sources

Technical Guide: Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid Derivatives

Executive Summary

The 3-amino-4-(thiomorpholin-4-yl)benzoic acid scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as a bioisostere to the ubiquitous 3-amino-4-morpholinobenzoic acid, offering distinct physicochemical properties—specifically, increased lipophilicity (

This guide provides a validated, high-fidelity workflow for the synthesis of this core moiety. Unlike generic preparations, this protocol addresses specific process challenges: controlling regioselectivity during nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

To design a scalable route, we employ a disconnection approach that prioritizes commercially available starting materials and convergent assembly.

Strategic Logic

-

Primary Disconnection: The C-N bond between the thiomorpholine and the benzoate ring is the most logical disconnection. This implies an

reaction. -

Regiocontrol: Using 4-fluoro-3-nitrobenzoic acid ensures exclusive regioselectivity. The nitro group ortho to the fluorine activates the position for nucleophilic attack, while the fluorine serves as an excellent leaving group (higher electronegativity increases the electrophilicity of the ipso-carbon).

-

Functional Group Interconversion (FGI): The final step involves reducing the nitro group to an aniline. Critical Note: Standard catalytic hydrogenation (

) is risky due to the thiomorpholine sulfur, which can poison Platinum-group metal catalysts. Therefore, a chemoselective chemical reduction is preferred.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic breakdown highlighting the critical S_NAr and reduction steps.

Experimental Protocols

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 3-nitro-4-(thiomorpholin-4-yl)benzoic acid.

Rationale: The reaction utilizes the strong electron-withdrawing effect of the nitro group to facilitate the displacement of the fluoride. An inorganic base (

Materials

-

4-Fluoro-3-nitrobenzoic acid (1.0 equiv)[1]

-

Thiomorpholine (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

)

Step-by-Step Protocol

-

Setup: Charge a round-bottom flask with 4-fluoro-3-nitrobenzoic acid and DMF (5 mL/g). Stir until fully dissolved.

-

Base Addition: Add

slowly at room temperature. Caution: Mild exotherm and -

Nucleophile Addition: Add thiomorpholine dropwise.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS (Target mass: M+1 = ~269).

-

Checkpoint: The starting material (fluoride) should be fully consumed. If the reaction stalls, add 0.1 equiv of thiomorpholine.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into crushed ice/water (10x volume) containing dilute HCl (adjust to pH ~3–4). Crucial: Acidification protonates the carboxylate, precipitating the free acid product.

-

Stir for 30 minutes to ensure complete precipitation.

-

-

Isolation: Filter the yellow/orange solid. Wash copiously with water to remove residual DMF and inorganic salts.

-

Drying: Dry in a vacuum oven at 50°C.

Typical Yield: 85–95% Purity: >95% (sufficient for next step).

Phase 2: Chemoselective Nitro Reduction

Objective: Synthesis of 3-amino-4-(thiomorpholin-4-yl)benzoic acid.

Technical Challenge: The sulfur atom in thiomorpholine acts as a "soft" Lewis base, which binds irreversibly to the active sites of Pd/C or Pt/C catalysts, deactivating them (poisoning). While high catalyst loadings (10-20 wt%) can sometimes overcome this, it is expensive and inconsistent.

Solution: Use a dissolving metal reduction (Iron/Ammonium Chloride) or Stannous Chloride (

Protocol: Fe/

Reduction

-

Setup: Suspend the nitro intermediate (from Phase 1) in a mixture of Ethanol/Water (3:1 ratio, 10 mL/g).

-

Reagent Addition: Add Iron powder (5.0 equiv, reduced grade) and Ammonium Chloride (

, 5.0 equiv). -

Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

-

Monitoring: Monitor by LC-MS. The nitro peak will disappear, and the amine peak (M+1 = ~239) will appear. Reaction time is typically 2–4 hours.

-

Workup (Hot Filtration):

-

While still hot, filter the mixture through a Celite pad to remove iron sludge (iron oxides). Wash the pad with hot ethanol.

-

Note: Do not let the mixture cool before filtration, or the product may crystallize in the filter cake.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. The product usually precipitates from the remaining aqueous phase. If not, adjust pH to 7 and cool to 4°C.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) if high purity (>99%) is required for biological assays.

Data Summary Table

| Parameter | Phase 1 ( | Phase 2 (Reduction) |

| Reagents | 4-F-3-NO2-BA, Thiomorpholine, K2CO3 | Fe powder, NH4Cl, EtOH/H2O |

| Key Condition | 60–80°C, 4–6 h | Reflux (80°C), 2–4 h |

| Critical Control | pH adjustment during workup to precipitate acid | Hot filtration to remove Fe; Avoid Pd/C |

| Appearance | Yellow/Orange Solid | Off-white to pale brown solid |

| Yield Target | 85–95% | 70–85% |

Derivatization & SAR Expansion

Once the core scaffold (3-amino-4-(thiomorpholin-4-yl)benzoic acid) is synthesized, it serves as a versatile branching point for Structure-Activity Relationship (SAR) studies.

Workflow Logic

The molecule contains two distinct handles:

-

Carboxylic Acid (C-1): Amenable to amide coupling or esterification to modulate solubility and target binding.

-

Aniline Amine (C-3): Amenable to sulfonylation, urea formation, or acylation to interact with specific residues (e.g., the hinge region of kinases).

Visualization: Derivatization Pathways

Figure 2: Divergent synthesis pathways for generating SAR libraries from the core scaffold.

Quality Control & Troubleshooting

Analytical Markers

-

1H NMR (DMSO-d6):

-

Thiomorpholine Ring: Look for two triplets around

2.6–2.8 ppm ( -

Aromatic Protons: The 3-amino-4-substituted pattern typically shows a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2).

-

Amine: Broad singlet around

4.5–5.5 ppm (

-

Common Pitfalls

-

Incomplete Reduction: Often caused by old iron powder (surface oxidation). Fix: Activate iron powder by washing with dilute HCl before use.

-

S-Oxidation: If the reaction mixture is exposed to strong oxidants or excessive heat in air, the thiomorpholine sulfur can oxidize to sulfoxide (

). Fix: Perform reactions under an inert atmosphere ( -

Solubility: The zwitterionic nature of the amino-acid product can make it sparingly soluble in organic solvents. Fix: Isolate as the HCl salt or methyl ester if handling is difficult.

References

-

Zhou, J., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. Available at: [Link]

-

Luba-Onufriichuk, A., & Pavlyuk, O. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI, Molbank. Available at: [Link][6]

-

European Patent Office. (1989).[7] Process for the preparation of 3-amino-4-hydroxybenzoic acids (EP0206635B1).[7] Available at: [Link]

Sources

- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

Starting materials for 3-Amino-4-(thiomorpholin-4-yl)benzoic acid synthesis

[1]

Executive Summary

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a critical scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Olmutinib (HM61713) .[1] Its structural uniqueness lies in the ortho-diamine motif formed by the aniline nitrogen and the thiomorpholine ring, which is essential for binding to the ATP-binding pocket of mutant EGFR kinases (T790M).

This guide details the industrial-standard synthesis of this intermediate, prioritizing the SNAr (Nucleophilic Aromatic Substitution) pathway followed by Nitro Reduction . This route is selected for its scalability, atom economy, and the commercial availability of robust starting materials.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection of the C–N bond at the 4-position of the benzoate core. The high electronegativity of the fluorine atom in the precursor, activated by the ortho-nitro group, makes SNAr the most thermodynamic and kinetically favorable pathway.

Retrosynthetic Logic Diagram

Figure 1: Retrosynthetic disconnection showing the convergence of the activated fluorobenzoic acid derivative and the heterocyclic nucleophile.

Part 2: Primary Starting Materials

The efficiency of this synthesis relies heavily on the quality of the electrophile (SM1) and the nucleophile (SM2).

4-Fluoro-3-nitrobenzoic Acid (The Electrophile)

This is the "activated" aromatic core.[1] The nitro group at position 3 withdraws electron density, making the carbon at position 4 highly susceptible to nucleophilic attack, while the fluorine acts as an excellent leaving group due to its high electronegativity (stabilizing the Meisenheimer complex intermediate).

| Property | Specification | Critical Note |

| CAS Number | 453-71-4 | Verify identity via NMR/IR.[1] |

| Purity | ≥ 98.0% | Impurities (e.g., 4-fluorobenzoic acid) lack the nitro activation and will not react, complicating purification. |

| Appearance | Light yellow solid | Darkening indicates oxidation or light sensitivity.[1] |

| Sourcing | Commercial | Can be synthesized via nitration of 4-fluorobenzoic acid using HNO₃/H₂SO₄ if commercial stock is unavailable [1].[1] |

Thiomorpholine (The Nucleophile)

A heterocyclic amine that acts as the nucleophile. It is structurally similar to morpholine but contains a sulfur atom, which increases lipophilicity—a key trait for the final drug's membrane permeability.

| Property | Specification | Critical Note |

| CAS Number | 123-90-0 | |

| Purity | ≥ 98.0% | Warning: Thiomorpholine is prone to oxidation to sulfoxides/sulfones if stored improperly.[1] |

| State | Liquid | Clear to pale yellow.[1] |

| Handling | Inert Atmosphere | Must be stored under Nitrogen/Argon.[1] The sulfur moiety is sensitive to oxidation. |

Part 3: Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of the thiomorpholine ring to the benzoate core.

Reaction Scheme

4-Fluoro-3-nitrobenzoic acid + Thiomorpholine

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen.[1][2]

-

Solvation: Charge 4-Fluoro-3-nitrobenzoic acid (1.0 equiv) and Acetonitrile (10 volumes). Stir until dissolved.

-

Note: DMF or DMSO can be used for higher solubility, but Acetonitrile allows for easier workup via crystallization.

-

-

Base Addition: Add Triethylamine (TEA) (2.5 equiv) dropwise. The reaction is slightly exothermic; maintain temp < 30°C.

-

Why TEA? It neutralizes the HF generated during the substitution and keeps the carboxylic acid deprotonated (soluble).

-

-

Nucleophile Addition: Add Thiomorpholine (1.1 equiv) slowly.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

-

Monitoring: Monitor by HPLC/TLC. The limiting reagent (Fluoro-acid) should be < 1.0%.[1]

-

Workup:

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the target amino group.[6][7][8] Method Selection: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the Iron/Ammonium Chloride (Fe/NH₄Cl) method is often preferred in early development to avoid catalyst poisoning by the sulfur in the thiomorpholine ring [2].

Protocol (Fe/NH₄Cl Method)

-

Setup: Flask with overhead stirrer and reflux condenser.

-

Charge: Suspend 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid (1.0 equiv) in Ethanol/Water (4:1 ratio, 10 volumes).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, < 325 mesh).

-

Reaction: Heat to 70–80°C with vigorous stirring.

-

Completion: Reaction is usually complete in 2–4 hours (check LC-MS).

-

Workup:

-

Filter hot through a Celite pad to remove iron sludge.[1] Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

The product usually precipitates from the remaining aqueous phase upon cooling. If not, adjust pH to isoelectric point (~pH 6.5).

-

Recrystallize from Ethanol/Water if necessary.[1]

-

Part 4: Process Visualization

Figure 2: Process flow diagram illustrating the two-step synthesis from raw materials to the final amino-acid scaffold.

Part 5: Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

| Parameter | Optimal Range | Impact of Deviation |

| Stoichiometry (Step 1) | Thiomorpholine: 1.05 – 1.15 eq | < 1.0 eq: Incomplete conversion.[1] > 1.5 eq: Difficult purification; potential bis-addition (rare but possible).[1] |

| Temperature (Step 1) | 80°C ± 5°C | Too Low: Reaction stalls. Too High: Degradation of thiomorpholine (oxidation). |

| Iron Quality (Step 2) | Reduced powder, < 325 mesh | Coarse iron results in extremely slow reaction kinetics due to low surface area. |

| pH Control (Workup) | pH 3.5 – 4.5 | Critical for precipitating the amphoteric benzoic acid derivative without forming the salt. |

Part 6: Safety & Handling

-

Thiomorpholine: Exhibits a stench similar to rotten eggs.[1] All transfers must occur in a fume hood.[1] It is harmful if swallowed or inhaled.[1]

-

Exotherm Control: The SNAr reaction is exothermic. On a large scale (>100g), add the base or nucleophile slowly to prevent thermal runaway.

-

Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep wet and dispose of as hazardous metal waste.

References

-

National Institutes of Health (NIH). (2021). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives. (Discusses similar reduction conditions for thiomorpholine-containing scaffolds). Retrieved from [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (Validates the SNAr conditions). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]